N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a fluorinated thiophene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorinated thiophene derivative, followed by its coupling with a pyrazole precursor. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated pyrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Formoterol Related Compound D: A compound with a similar pyrazole structure, used in pharmaceutical research.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine stands out due to its unique combination of a fluorinated thiophene ring and a pyrazole moiety. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H16FN3S |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H16FN3S/c1-8(2)16-9(3)6-12(15-16)14-7-10-4-5-11(13)17-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
QPNBAXBHYZVIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NCC2=CC=C(S2)F |
Origin of Product |
United States |
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